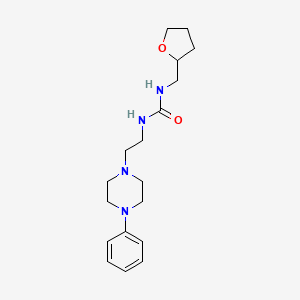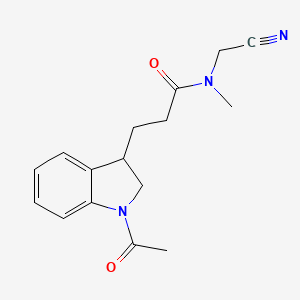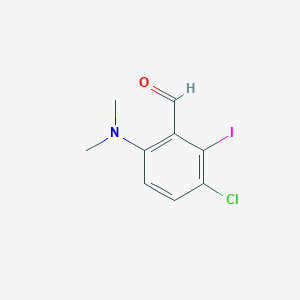
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate, also known as MPOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPOC is a heterocyclic compound that contains both pyridine and oxazole rings in its structure.
Mechanism of Action
The exact mechanism of action of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate is not well understood. However, it is believed that this compound exerts its biological effects by interacting with specific proteins and enzymes in the body. For example, this compound has been shown to inhibit the activity of an enzyme called glycogen synthase kinase 3β, which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound has the ability to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer agents. This compound has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate in lab experiments is its relatively simple synthesis method. This compound is also stable and can be easily stored for long periods of time. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may limit its use in certain applications.
Future Directions
There are many potential future directions for research on (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate. For example, further studies are needed to elucidate the exact mechanism of action of this compound and to identify specific proteins and enzymes that interact with this compound. Additionally, more studies are needed to investigate the potential use of this compound in drug delivery systems and in organic electronics. Finally, more studies are needed to investigate the potential use of this compound in the treatment of various diseases, such as cancer and inflammation.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been investigated for its potential use as an anticancer agent, drug delivery system, and in organic electronics. Although the exact mechanism of action of this compound is not well understood, it has been shown to have various biochemical and physiological effects. Further research is needed to fully elucidate the potential applications of this compound in various fields.
Synthesis Methods
The synthesis of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate involves a multistep process that starts with the reaction of 2-chloro-3-pyridinecarboxylic acid with thionyl chloride to form 2-chloro-3-pyridinecarbonyl chloride. This intermediate is then reacted with 4-amino-5-methyl-2-phenyl-1,3-oxazole to form this compound.
Scientific Research Applications
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been investigated for its potential use as an anticancer agent, as it has shown promising activity against various cancer cell lines. In pharmacology, this compound has been studied for its potential use as a drug delivery system, as it has the ability to target specific cells and tissues. In material science, this compound has been investigated for its potential use in organic electronics, as it has shown excellent charge transport properties.
properties
IUPAC Name |
(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-11-14(20-16(23-11)12-6-3-2-4-7-12)10-22-17(21)13-8-5-9-19-15(13)18/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCSTOPUMYKTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)COC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2505271.png)


![N-(4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2505275.png)
![[2-(Propan-2-yloxy)pyridin-4-yl]methanamine](/img/structure/B2505277.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2505280.png)



![6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile](/img/structure/B2505285.png)
![6-chloro-N-[3-(3-methylpiperidin-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2505287.png)
![6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2505291.png)